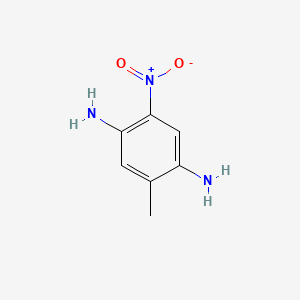

2-Methyl-5-nitrobenzene-1,4-diamine

Description

Contextual Significance within Aromatic Diamine Chemistry

Aromatic diamines are a class of organic compounds characterized by having two amino groups attached to an aromatic ring. patsnap.com They are widely used as monomers in the synthesis of high-performance polymers such as polyamides, polyimides, and polyureas. wikipedia.orgtaylorandfrancis.comgoogle.com The presence of the aromatic ring imparts thermal stability and rigidity to the polymer backbone, while the amino groups serve as reactive sites for polymerization. patsnap.com

Historical Perspective of Nitrobenzene (B124822) Derivatives in Chemical Sciences

The history of nitrobenzene derivatives dates back to the 19th century. Nitrobenzene itself was first synthesized in 1834 by Eilhardt Mitscherlich by treating benzene (B151609) with fuming nitric acid. britannica.com This discovery was a significant milestone in organic chemistry and paved the way for the synthesis of a vast array of aromatic compounds.

Nitrobenzene and its derivatives quickly found applications, most notably in the production of aniline (B41778), which became a crucial intermediate for the burgeoning synthetic dye industry. britannica.comnih.gov The reduction of the nitro group to an amino group is a fundamental transformation in aromatic chemistry. wikipedia.org Over the years, nitrobenzene derivatives have been utilized in the manufacturing of various chemicals, including pharmaceuticals, and as solvents. nih.govtaylorandfrancis.com

Current Research Landscape and Emerging Trends Pertaining to 2-Methyl-5-nitrobenzene-1,4-diamine

The current research landscape for this specific compound appears to be limited. While there is extensive research on related compounds like other phenylenediamines and nitrotoluenes, dedicated studies on this compound are not prominent in the available literature. nih.govwikipedia.orgnih.gov

General trends in the research of aromatic diamines and nitro compounds include their use in the development of new polymers with enhanced thermal and mechanical properties, as well as in the synthesis of novel dyes and pharmaceutical intermediates. google.commedium.com Research in this area often focuses on understanding the structure-property relationships, where different substituents on the aromatic ring are systematically varied to tune the final properties of the material. beilstein-journals.org

Unaddressed Research Questions and Future Directions for this compound Research

Given the scarcity of specific research on this compound, there are numerous unaddressed questions. Future research could focus on:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for its preparation and conducting a thorough characterization of its physical and chemical properties.

Polymer Chemistry: Investigating its use as a monomer for the synthesis of novel polyimides, polyamides, or other polymers and evaluating the properties of these materials.

Structure-Property Relationships: A detailed study of how the interplay between the methyl, nitro, and amine groups on the benzene ring influences its reactivity, basicity, and the characteristics of its derivatives.

Potential Applications: Exploring its potential as an intermediate in the synthesis of dyes, pigments, or biologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitrobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRDJHIRYREDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180591 | |

| Record name | 1,4-Benzenediamine, 2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25917-89-9 | |

| Record name | 2-Methyl-5-nitro-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25917-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, 2-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025917899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-nitro-1,4-benzenediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y52VV9CT2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Nitrobenzene 1,4 Diamine and Its Analogues

Established Synthetic Pathways for 2-Methyl-5-nitrobenzene-1,4-diamine

This compound, a key intermediate, can be synthesized through various methodologies. These routes primarily involve the reduction of dinitro precursors or more elaborate multi-step sequences.

Reduction-Based Syntheses from Nitro Precursors

A common and economically viable method for producing diamino toluenes is the catalytic hydrogenation of dinitrotoluene. google.com This process typically involves reacting dinitrotoluene with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. google.com The reaction is often carried out in a solvent like methanol (B129727) under elevated pressure and temperature. google.com One of the significant challenges in this process is the potential formation of N-alkylated byproducts, which can be mitigated by introducing a small amount of carbon monoxide into the reaction mixture. google.com

The selective reduction of one nitro group in a polynitroaromatic compound is another important strategy. The Zinin reduction, which employs sulfur-containing reagents like aqueous ammonium (B1175870) sulfide (B99878) or sodium polysulfide, is a classic method for achieving this selective transformation. stackexchange.com The regioselectivity of the reduction can be influenced by steric hindrance, with the less sterically hindered nitro group being preferentially reduced. stackexchange.com For instance, in the case of 2,4-dinitrotoluene, the nitro group at the 4-position is typically reduced. stackexchange.com

Table 1: Reduction-Based Synthesis of Toluene (B28343) Diamines

| Starting Material | Reagents and Conditions | Product | Key Features |

| Dinitrotoluene | H₂, Raney Nickel, Methanol | Toluene diamine | High yield, potential for N-alkylation byproduct formation. google.com |

| Dinitrotoluene | H₂, Raney Nickel, Methanol, CO | Toluene diamine | Reduced formation of N-alkylated byproducts. google.com |

| 2,4-Dinitrotoluene | H₂S, aqueous/alcoholic NH₃ | 4-Amino-2-nitrotoluene | Selective reduction of the 4-nitro group. stackexchange.com |

Multi-Step Organic Reaction Sequences for this compound

Multi-step syntheses offer a more controlled approach to the preparation of this compound, allowing for precise placement of functional groups. A plausible synthetic route could start from p-nitrotoluene. The first step would involve sulfonation of p-nitrotoluene using oleum (B3057394) (sulfuric acid containing dissolved sulfur trioxide) to produce 2-methyl-5-nitrobenzene-1-sulfonic acid. prepchem.com This is followed by a series of transformations including amination and subsequent reduction of the nitro group to arrive at the final product. The strategic introduction of substituents is crucial and often dictated by the directing effects of the groups already present on the benzene (B151609) ring. libretexts.org For instance, a nitro group is a meta-director, while a methyl group is an ortho-, para-director. libretexts.orglibretexts.org

Another approach involves the Hofmann degradation of a dicarboxylic acid diamide (B1670390). For example, 2-nitrobenzene-1,4-dicarboxylic acid diamide can be treated with an alkali metal hypohalite to yield 2-nitro-1,4-diaminobenzene. google.com This method provides a route to nitro-diaminobenzenes that might be difficult to access through direct reduction of dinitro compounds.

Synthesis of Structurally Related Nitrobenzene (B124822) Diamines and Derivatives

The synthetic principles applied to this compound can be extended to a variety of substituted nitrobenzene diamines.

Synthesis of 4-Fluoro-5-nitrobenzene-1,2-diamine

The synthesis of 4-Fluoro-5-nitrobenzene-1,2-diamine (CAS 113269-06-0) is of interest for its potential use as a building block in medicinal chemistry. calpaclab.comsigmaaldrich.com A common route involves the partial reduction of a dinitro precursor. For instance, the reduction of 2,4-dinitro-5-fluoroaniline (B145747) could potentially yield the desired product. Another approach starts with 2,4-difluoro-1-nitrobenzene, which is first reacted with methanol in the presence of a base like potassium tert-butoxide to yield 4-fluoro-2-methoxy-1-nitrobenzene. google.com This intermediate can then be subjected to further reactions, such as amination and subsequent manipulation of functional groups, to arrive at 4-Fluoro-5-nitrobenzene-1,2-diamine.

Table 2: Properties of 4-Fluoro-5-nitrobenzene-1,2-diamine

| Property | Value | Reference |

| CAS Number | 113269-06-0 | calpaclab.comsigmaaldrich.com |

| Molecular Formula | C₆H₆FN₃O₂ | calpaclab.com |

| Molecular Weight | 171.13 g/mol | calpaclab.com |

| Purity | ≥97% | calpaclab.com |

Synthesis of N1-Methyl-5-nitrobenzene-1,2-diamine and other N-substituted derivatives

N-substituted nitrobenzene diamines, such as N1-Methyl-5-nitrobenzene-1,2-diamine (CAS 95576-84-4), are valuable intermediates. bldpharm.com The synthesis of these compounds often involves the direct methylation of a diamine precursor or the use of a starting material that already contains the N-methyl group. For example, N-Methyl-4-nitrobenzene-1,2-diamine can be synthesized and subsequently used in reactions, such as the reaction with hexanedioic acid anhydride (B1165640) to form 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid. coreyorganics.com The synthesis of N-substituted derivatives requires careful control of reaction conditions to avoid multiple substitutions and to ensure the desired regioselectivity.

Synthesis of 5-chloro-3-nitrobenzene-1,2-diamine (B3052559) and other halogenated analogues

Halogenated nitrobenzene diamines, like 5-chloro-3-nitrobenzene-1,2-diamine (CAS 42389-30-0), are important for introducing halogen atoms into larger molecules. biosynth.com The synthesis of these compounds can be achieved through various routes. One method involves the selective reduction of a dinitrochloro precursor, such as 1-chloro-3,5-dinitrobenzene, using reagents like diammonium sulfide. chemicalbook.com Another strategy starts with 3-chloroaniline, which undergoes formylation, followed by nitration and subsequent hydrolysis to yield 5-chloro-2-nitroaniline. google.com This intermediate can then be further functionalized to produce the desired diamine. The synthesis of m-chloronitrobenzene, a potential precursor, can be achieved by the diazotization of m-nitroaniline followed by a Sandmeyer reaction. orgsyn.org

Table 3: Properties of 5-chloro-3-nitrobenzene-1,2-diamine

| Property | Value | Reference |

| CAS Number | 42389-30-0 | biosynth.com |

| Molecular Formula | C₆H₆ClN₃O₂ | biosynth.com |

| Molecular Weight | 187.58 g/mol | biosynth.com |

| Melting Point | 161 °C | biosynth.com |

| Boiling Point | 394.1 °C | biosynth.com |

Formation of Triptycene-1,4-diamine Monomers via SNAr Reactions with Activated Halogenated Nitro Compounds

A notable application of nitrobenzene diamine analogues is in the synthesis of triptycene-1,4-diamine monomers. This process leverages a multi-step synthetic route that begins with a Diels-Alder cycloaddition reaction between anthracene (B1667546) and p-benzoquinone to construct the fundamental triptycene (B166850) skeleton. rsc.org

The resulting triptycene-1,4-quinone is then reduced to triptycene-1,4-hydroquinone. The key step involves the aromatic nucleophilic substitution (SNAr) reaction between the triptycene diol and an activated halogenated nitro compound. Examples of such activated compounds include 1-fluoro-4-nitrobenzene, 1-fluoro-2-(trifluoromethyl)-4-nitrobenzene, and 1-chloro-2-methyl-4-nitrobenzene. This reaction yields intermediate dinitro compounds. rsc.org

Finally, the nitro groups of these intermediates are reduced to amines, typically using a palladium on carbon (Pd/C) catalyzed hydrazine (B178648) reduction, to afford the desired triptycene-1,4-diamine monomers. rsc.org These monomers are valuable precursors for the synthesis of high-performance polymers like polyimides. rsc.org

Synthesis of Bis-Acyl-Thiourea Derivatives of Nitrobenzene Diamines

Bis-acyl-thiourea derivatives of nitrobenzene diamines represent another important class of compounds with potential applications in medicinal chemistry. The synthesis of these derivatives is typically achieved in a two-step process. nih.govbohrium.commdpi.com

In a recent study, bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine were synthesized. The specific derivatives prepared were N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide), N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide, and N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutannamide. nih.govbohrium.commdpi.comdntb.gov.ua The structures of these synthesized compounds were confirmed using various spectroscopic techniques, including FTIR, 1H-NMR, and 13C-NMR. nih.govmdpi.com

Similarly, N,N'-((dodecane-1,12-diylbis(azanediyl))bis(carbonothioyl))bis(4-nitrobenzamide) and N,N'-((dodecane-1,12-diylbis(azanediyl))bis(carbonothioyl))bis(3-nitrobenzamide) have been synthesized and characterized. dergipark.org.tr

Derivatization Strategies of this compound and its Analogues

The derivatization of this compound and its analogues opens avenues to a wide array of heterocyclic systems with diverse properties and applications.

Formation of Nitrogen-Containing Heterocyclic Systems (e.g., Benzimidazoles, Quinoxalines, Indoloquinoxalines)

Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. encyclopedia.pubyoutube.com A classic approach, the Phillip's method, involves heating o-phenylenediamine with a carboxylic acid. encyclopedia.pub For instance, 2-methyl-benzimidazole can be synthesized by the condensation of o-phenylenediamine with acetic acid. youtube.com The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by cyclization and dehydration. youtube.com

Quinoxalines: Quinoxaline (B1680401) derivatives are typically prepared through the condensation of a 1,2-diamine compound with a 1,2-dicarbonyl compound. nih.gov For example, the reaction of o-phenylenediamine with a 1,2-dicarbonyl compound in a suitable solvent like toluene can yield quinoxaline derivatives. nih.gov More efficient methods have been developed, such as the one-pot cascade process involving the reaction of 1,2-benzenediamine with α-aminoxylated 1,3-dicarbonyl compounds, which generate the 1,2,3-tricarbonyl intermediate in situ. nih.gov

Indoloquinoxalines: While specific examples starting from this compound are less common in the provided context, the general strategies for quinoxaline synthesis can be extended to produce more complex fused systems like indoloquinoxalines by using appropriate starting materials.

Schiff Base Synthesis from Nitrobenzene Diamines and Aldehydes

Schiff bases are readily formed through the condensation reaction of primary amines with carbonyl compounds, such as aldehydes. fud.edu.ngrsisinternational.org This reaction involves a nucleophilic attack of the amine on the carbonyl carbon, leading to an unstable carbinolamine intermediate which then dehydrates to form the imine or azomethine group (-CH=N-). nih.govijmcmed.org

The synthesis of Schiff bases from nitrobenzene diamines and various aldehydes is a common derivatization strategy. For example, a Schiff base has been synthesized from 4-nitrobenzene-1,2-diamine and 5-chloroisatin (B99725). researchgate.net Another example involves the reaction of 4-nitro benzaldehyde (B42025) with 5-chloro-2-aminobenzoic acid. ijmcmed.org The resulting Schiff base ligands can be used to form metal complexes with various transition metals. fud.edu.ngresearchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 4-nitrobenzene-1,2-diamine | 5-chloroisatin | Schiff Base | researchgate.net |

| 4-nitro benzaldehyde | 5-chloro-2-aminobenzoic acid | Schiff Base | ijmcmed.org |

| Benzaldehyde | p-nitroaniline | Schiff Base | rsisinternational.org |

Preparation of Pyridine (B92270), Pyrimidine (B1678525), or Triazine Derivatives

Pyridine Derivatives: The synthesis of pyridine derivatives can be achieved through various routes. One method involves the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and ammonia, which serves as a synthetic equivalent of unstable nitromalonaldehyde. nih.gov Another approach involves the nitration of existing pyridine rings, such as the nitration of 2-diethylamino 5-methyl pyridine using H2SO4/HNO3 to produce 4-nitro 2-diethylamino 5-methyl pyridine. researchgate.net Imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives can be synthesized by reacting 2,3-diaminopyridine (B105623) or 3,4-diaminopyridine (B372788) with the Na2S2O5 adduct of corresponding benzaldehydes. nih.gov

Pyrimidine Derivatives: Pyrimidine derivatives can be synthesized through cyclization reactions. For instance, unsymmetrical pyrimidines can be formed by the cyclization of a chalcone (B49325) with guanidine (B92328) hydrochloride. nih.gov Another method involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes in a double Mannich reaction to yield pyrimido[4,5-d]pyrimidine (B13093195) systems. researchgate.net A one-pot reaction for the synthesis of 2-amino-4-hydrazinyl-6-methoxy pyrimidine and its subsequent reaction with phenyl isothiocyanate derivatives is also reported. nih.gov Furthermore, the reaction of 4,6-diamino-2-mercaptopyrimidine (B16073) with alkyl halides leads to S-alkylated derivatives. mdpi.com

Triazine Derivatives: 2,4-Diamino-1,3,5-triazine derivatives can be synthesized by reacting dicyandiamide (B1669379) with nitriles, often under microwave irradiation for a greener process. researchgate.net Another synthetic route involves the reaction of 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles with p-nitrosodimethylaniline. nih.gov The synthesis of 1,3,5-triazine (B166579) derivatives can also start from 2,4,6-trichloro-1,3,5-triazine, which can undergo sequential substitutions with various nucleophiles. researchgate.netekb.eg

Mechanistic Studies of Chemical Reactions Involving this compound

Understanding the mechanisms of reactions involving nitroaromatic compounds is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies on the reduction of nitro compounds catalyzed by an iron(salen) complex have indicated the involvement of a nitroso intermediate and the formation of an on-cycle iron hydride as a key catalytic intermediate. nih.gov

Electrophilic Aromatic Substitution Reactions and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution (EAS) on a substituted benzene ring is dictated by the electronic properties of the substituents already present. Activating groups, which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups, which withdraw electron density, direct electrophiles to the meta position. youtube.comlibretexts.org

In the case of this compound, the benzene ring is substituted with three activating groups (two amino groups and one methyl group) and one deactivating group (a nitro group). The amino (-NH2) groups are powerful activators and ortho, para-directors, while the methyl (-CH3) group is a weaker activator but also an ortho, para-director. youtube.combyjus.com The nitro (-NO2) group is a strong deactivator and a meta-director. youtube.com

The directing effects of these substituents are cumulative. The two available positions for substitution on the ring are C3 and C6.

The amino group at C1 directs ortho to C6.

The amino group at C4 directs ortho to C3.

The methyl group at C2 directs ortho to C3.

The nitro group at C5 directs meta to C3.

Based on these combined influences, electrophilic attack is strongly favored at the C3 and C6 positions, which are activated by the potent amino groups. A directing-group competition exists between these two sites. The C3 position is activated by the C4-amino group, the C2-methyl group, and is also the meta position relative to the nitro group. The C6 position is activated by the C1-amino group. The powerful activating nature of the amino groups is the dominant factor, making both C3 and C6 highly susceptible to electrophilic attack. However, steric hindrance from the adjacent methyl group at C2 may slightly disfavor substitution at the C3 position compared to the C6 position.

Reduction Reactions of the Nitro Group to Amino Functions

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This conversion can be achieved using a variety of reducing agents and methodologies. For a compound like this compound, this reaction would yield 2-Methylbenzene-1,2,4,5-tetraamine, a highly functionalized aromatic diamine. The choice of reagent is often dictated by the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) and Raney nickel are frequently employed for this purpose. This is often a clean and efficient method, but care must be taken as it can also reduce other functional groups like alkenes or alkynes.

Metal-Acid Systems: The Béchamp reaction, using iron filings in acidic medium (like hydrochloric or acetic acid), is a classic and industrially significant method for nitro group reduction. numberanalytics.com Other common metal-acid combinations include tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid, and zinc (Zn) in acetic acid. These methods are robust and tolerate a range of functional groups. nih.gov

Sulfide Reagents: Sodium sulfide (Na₂S), ammonium sulfide ((NH₄)₂S), or sodium hydrosulfite (Na₂S₂O₄) can be used for the reduction of nitro groups. nih.gov These reagents can sometimes offer selectivity, for instance, in the partial reduction of dinitro compounds.

The following table summarizes common reagents for this transformation.

| Reagent/System | Description |

| H₂/Pd/C or H₂/Raney Ni | Catalytic hydrogenation; generally provides high yields and clean reactions. nih.gov |

| Fe/HCl or Fe/CH₃COOH | The Béchamp reduction; a widely used, cost-effective industrial method. numberanalytics.com |

| SnCl₂/HCl | A common laboratory method for nitro group reduction. |

| Zn/CH₃COOH | A mild method for reducing nitro groups in the presence of other reducible functionalities. nih.gov |

| Na₂S or (NH₄)₂S | Can be used for selective reductions in certain substrates. nih.gov |

Oxidative Cyclization Pathways

Substituted phenylenediamines are valuable precursors for the synthesis of heterocyclic compounds through oxidative cyclization reactions. The analogue of the title compound, 2-methylbenzene-1,2,4,5-tetraamine (formed after reduction of the nitro group), contains ortho-diamine functionalities, making it a prime candidate for such transformations.

A prominent example is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation) to form a benzimidazole (B57391) ring system. mdpi.commdpi.com The reaction typically proceeds by forming a Schiff base intermediate which then undergoes cyclization and oxidation (or dehydrogenation) to yield the aromatic benzimidazole. A variety of catalysts and oxidizing agents can promote this reaction, including mineral acids, supported gold nanoparticles, and hydrogen peroxide. mdpi.comrsc.org For instance, reacting an o-phenylenediamine with an aldehyde in the presence of a catalyst like Au/TiO₂ can yield 2-substituted benzimidazoles under mild, ambient conditions. mdpi.com

Another significant oxidative cyclization pathway for o-phenylenediamines is the formation of phenazines. This can be achieved through the electrochemical oxidative (4 + 2) cyclization between anilines and o-phenylenediamines. nih.gov The oxidation of p-phenylenediamine (B122844) derivatives can also lead to the formation of quinonedi-imines, which are reactive intermediates. nih.gov These pathways highlight the potential for derivatives of this compound to serve as building blocks for complex heterocyclic structures like benzimidazoles and phenazines.

Nucleophilic Substitution Reactions and Steric Effects

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, which activate the ring towards attack by a nucleophile. numberanalytics.comnih.gov The mechanism typically involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. numberanalytics.com

For a nucleophilic substitution to occur on a compound like this compound, a suitable leaving group would need to be present on the ring, typically positioned ortho or para to the activating nitro group. youtube.com In the title compound itself, the substituents are amino and methyl groups, which are not typical leaving groups. However, considering analogues where, for instance, a halogen atom is present, the principles of SNAr would apply. The nitro group at C5 would strongly activate the ortho positions (C4 and C6) and the para position (C2) to nucleophilic attack.

Steric effects play a crucial role in determining the feasibility and rate of nucleophilic substitution reactions. chemistrysteps.comrsc.org The approach of the nucleophile to the electrophilic carbon center can be physically obstructed by bulky neighboring groups. libretexts.org In the context of this compound or its analogues, the methyl group at C2 and the amino groups at C1 and C4 would exert steric hindrance. For an attack at C6 (ortho to the nitro group), the nucleophile would experience steric hindrance from the C1-amino group. For an attack at C4 (also ortho to the nitro group), hindrance would come from both the C5-nitro group and the C3-hydrogen. An attack at C2 (para to the nitro group) would be sterically hindered by the adjacent methyl group and the C1-amino group. This steric congestion can significantly slow down or prevent the formation of the necessary intermediate complex, thereby inhibiting the substitution reaction. rsc.orgchemistryhall.com

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 5 Nitrobenzene 1,4 Diamine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic nature of the nitrogen atoms within the molecule.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Constants

Proton NMR spectra of aromatic compounds like 2-Methyl-5-nitrobenzene-1,4-diamine are characterized by distinct chemical shifts and coupling constants for the aromatic protons, the amino group protons, and the methyl group protons. The chemical shift values are influenced by the electron-donating or electron-withdrawing nature of the substituents on the benzene (B151609) ring. The coupling constants, which are the measure of the interaction between neighboring protons, provide information about the relative positions of the protons on the ring. ubc.calibretexts.org

In a typical ¹H NMR spectrum of a related compound, 1,1,2-trichloroethane, the signal for the two equivalent protons (Ha) appears as a doublet, while the signal for the single proton (Hb) is a triplet. libretexts.org The splitting pattern follows the n+1 rule, where n is the number of neighboring non-equivalent protons. The distance between the sub-peaks of a multiplet is the coupling constant (J), measured in Hertz (Hz). libretexts.orglibretexts.org For protons on sp³-hybridized carbons, J-coupling constants are typically in the range of 6-8 Hz. libretexts.org

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The chemical shifts of the carbon atoms in the benzene ring are particularly sensitive to the electronic effects of the substituents. For instance, in the ¹³C NMR spectrum of 2,4,6-trinitrotoluene (B92697) (TNT), a related nitroaromatic compound, the carbon atoms directly attached to the nitro groups (C₂, C₆, and C₄) show distinct chemical shifts from the other ring carbons. nih.gov The methyl carbon also has a characteristic chemical shift. nih.gov The assignments for the carbon atoms in the parent TNT molecule in dmso-d₆ are C₁ = 132.9 ppm, C₂,₆ = 150.8 ppm, C₄ = 145.6 ppm, C₃,₅ = 122.5 ppm, and the methyl carbon at 15.0 ppm. nih.gov

Nitrogen-15 (¹⁵N) NMR Investigations in Solution and Solid State

¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms in the amino and nitro groups. nasa.govcsic.es The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization and the nature of the substituents on the aromatic ring. science-and-fun.denih.gov Studies on similar nitrobenzene-1,2-diamines have been successfully carried out in both solution and solid state, with the experimental chemical shifts showing good agreement with theoretical calculations. researchgate.net Solid-state ¹⁵N NMR is particularly useful for studying the nitrogen structures in complex materials like coal, where it has been used to identify amide and pyrrolic nitrogen functionalities. csic.es The technique has also been applied to study the photodegradation products of TNT, revealing the formation of various nitrogen-containing compounds. nih.gov

Quantification of Substituent Contributions to ¹⁵N Chemical Shifts

The chemical shifts of the ¹⁵N nuclei in the amino groups are influenced by the electronic contributions of the other substituents on the benzene ring. nasa.gov For a series of nitrobenzene-1,2-diamines, the contribution of the substituents to the ¹⁵N chemical shifts of the amino groups has been quantified using a presence-absence matrix and multiple regression analysis. researchgate.net This approach allows for a systematic understanding of how each substituent electronically perturbs the nitrogen atoms. The protonation of nitrogen atoms also leads to significant changes in their ¹⁵N chemical shifts, a phenomenon that has been studied both experimentally and theoretically. nih.gov

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is instrumental in identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.

Assessment of Hydrogen Bonding Patterns and Strengths via IR

The presence of amino (N-H) and nitro (N-O) groups in this compound allows for the formation of intra- and intermolecular hydrogen bonds. These interactions can be effectively studied using IR spectroscopy. The stretching frequencies of the N-H bonds are particularly sensitive to hydrogen bonding. In the absence of hydrogen bonding, the N-H stretching vibrations typically appear in the range of 3300-3500 cm⁻¹. When involved in hydrogen bonding, these bands shift to lower frequencies, and the extent of the shift is related to the strength of the hydrogen bond. Vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can provide a detailed assignment of the observed IR bands to specific vibrational modes of the molecule. scirp.org For example, in a study of 4-methyl-3-nitrobenzoic acid, DFT calculations were used to assign the observed IR and Raman bands to specific stretching and bending vibrations of the molecule. scirp.org Similarly, the vibrational spectra of nitrobenzene (B124822) and its isotopomers have been analyzed in detail using force fields calculated at a high level of theory. researchgate.net

Identification of Characteristic Functional Group Vibrations

The vibrational properties of this compound and related nitrobenzene compounds are primarily investigated using Fourier Transform Infrared (FTIR) and Raman spectroscopy. These techniques allow for the identification of characteristic vibrational modes associated with the molecule's specific functional groups.

The key functional groups in this compound are the nitro group (NO₂), the amino groups (NH₂), the methyl group (CH₃), and the benzene ring. The vibrational spectra of substituted nitrobenzene compounds typically show asymmetric and symmetric stretching vibrations of the NO₂ group in the ranges of 1500–1570 cm⁻¹ and 1300–1370 cm⁻¹, respectively researchgate.net. For instance, in a related compound, the asymmetric stretching modes (νas NO₂) are observed at 1527 and 1538 cm⁻¹, while the symmetric stretching modes (νs NO₂) appear at 1348 and 1349 cm⁻¹ researchgate.net. The C-NO₂ stretching vibration is generally observed around 1100 cm⁻¹ researchgate.net.

The aromatic C-H stretching vibrations in substituted benzenes typically appear in the 3000–3100 cm⁻¹ region scirp.org. The in-plane bending vibrations of C-H groups are found in the 1000–1300 cm⁻¹ range scirp.org. The presence of the methyl group will also give rise to characteristic stretching and bending vibrations.

In metal complexes of ligands derived from similar nitro-substituted diamine precursors, shifts in these vibrational frequencies can be observed, indicating the coordination of the functional groups to the metal center. For example, the formation of a complex can influence the electronic environment of the nitro and amino groups, leading to changes in their characteristic vibrational frequencies in the IR spectrum.

A summary of typical vibrational frequencies for functional groups in nitrobenzene derivatives is presented in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 researchgate.net |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 researchgate.net |

| Carbon-Nitro (C-NO₂) | Stretch | ~1100 researchgate.net |

| Aromatic C-H | Stretch | 3000 - 3100 scirp.org |

| Aromatic C-H | In-plane Bend | 1000 - 1300 scirp.org |

This table provides generalized ranges and specific values can vary based on the full molecular structure and its environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions within a molecule. For compounds like this compound and its complexes, this technique provides insights into charge transfer phenomena and π-π* transitions.

The electronic spectrum of aromatic nitro compounds is characterized by absorptions arising from π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the nitro and amino groups. The presence of both electron-donating (amino and methyl) and electron-withdrawing (nitro) groups on the benzene ring can lead to intramolecular charge transfer (ICT) bands.

In studies of charge-transfer complexes involving similar donor molecules like o-phenylenediamine (B120857) and an acceptor, new absorption bands are observed that are not present in the spectra of the individual components acs.orgnih.gov. These new bands are attributed to the charge transfer from the electron-rich donor to the electron-deficient acceptor acs.orgnih.gov. For instance, the interaction between o-phenylenediamine and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) results in distinct charge-transfer bands in the visible region of the spectrum nih.gov.

The formation of metal complexes with this compound can also significantly alter the electronic absorption spectrum. Coordination of the ligand to a metal ion can modify the energy levels of the molecular orbitals, leading to shifts in the λ_max of the π-π* and n-π* transitions. These shifts can provide information about the nature and strength of the metal-ligand interaction.

UV-Vis spectrophotometric titration is a widely used method to investigate the binding of small molecules to DNA. This technique relies on monitoring the changes in the absorption spectrum of the molecule upon the addition of increasing amounts of DNA.

When a molecule binds to DNA, changes in its electronic environment typically result in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift, a shift to longer wavelengths) of its characteristic absorption bands. These spectral changes are indicative of the interaction between the compound and the DNA base pairs.

For example, studies on charge-transfer complexes have demonstrated their ability to bind to calf thymus DNA via an intercalative mode, which is observed through UV-Vis spectral changes acs.orgnih.gov. By analyzing the spectral data, a binding constant (K_b) can be calculated, which quantifies the affinity of the compound for DNA. A high binding constant suggests a strong interaction. For a charge transfer complex of o-phenylenediamine, a binding constant of 6.0 × 10⁵ L·mol⁻¹ was reported, indicating significant binding to DNA acs.orgnih.gov. This methodology can be applied to this compound and its complexes to assess their potential for DNA interaction.

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), provides highly accurate mass measurements, which are crucial for confirming molecular formulas.

For this compound (C₇H₉N₃O₂), the expected exact mass can be calculated and compared with the experimentally determined value from HRMS to confirm its identity. The molecular weight of this compound is 167.17 g/mol cookechem.combldpharm.com.

In the context of its complexes, MS and HRMS are invaluable for establishing the stoichiometry of the metal-ligand complex. The mass spectrum will show a peak corresponding to the molecular ion of the complex, allowing for the determination of the number of ligand molecules coordinated to each metal ion. Fragmentation patterns observed in the mass spectrum can also provide structural information about the complex.

For instance, in the characterization of newly synthesized metal complexes, mass spectrometry is used to confirm the structure of the ligand and the final complex researchgate.net. The detection of the molecular ion peak at the expected m/z value provides strong evidence for the successful synthesis of the target compound.

X-ray Diffraction Analysis of Crystalline Structures

Single-crystal X-ray diffraction analysis of this compound or its crystalline complexes would yield detailed structural information. This includes the planarity of the benzene ring, the orientation of the nitro, amino, and methyl substituents, and the intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

The structural data obtained from X-ray diffraction is fundamental for understanding the structure-property relationships of the compound and its complexes.

Analysis of Intermolecular Interactions in this compound and its Complexes: A Review of Available Spectroscopic and Structural Data

A thorough review of scientific literature and crystallographic databases reveals a notable absence of detailed structural elucidation for the specific chemical compound This compound . Consequently, there is no published experimental data regarding its crystal structure, which is essential for a definitive analysis of its intermolecular interactions, such as C-H...O and N-H...anion hydrogen bonds, or π-π stacking.

While research into related nitroaniline and nitrobenzene derivatives offers insights into the types of intermolecular forces that could be anticipated in the crystal lattice of this compound, any such discussion would be speculative and fall outside the scope of this article, which is strictly focused on the title compound. The formation of hydrogen bonds, driven by the amino and nitro functional groups, and potential π-π stacking interactions, facilitated by the aromatic ring, are expected to play a significant role in the solid-state packing of this molecule. However, without precise geometric parameters from single-crystal X-ray diffraction studies, a detailed and accurate description is not possible.

Similarly, the investigation of complexes involving this compound also lacks documented structural analysis. The nature of N-H...anion hydrogen bonds, which would be a key feature in the salt forms of this diamine, remains uncharacterized.

Therefore, the subsections that would typically detail these interactions, supported by data tables of bond lengths, angles, and other relevant geometric parameters, cannot be provided at this time due to the lack of available research findings for this compound and its complexes. Further experimental work, specifically the growth of single crystals and their analysis using X-ray diffraction, is required to elucidate the structural characteristics and intermolecular interactions of this compound.

Biological Activities and Pharmacological Potential of 2 Methyl 5 Nitrobenzene 1,4 Diamine Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of nitroaromatic compounds is well-established, with several derivatives serving as effective drugs against various pathogens. Research into derivatives of 2-Methyl-5-nitrobenzene-1,4-diamine and related structures has sought to leverage the unique properties of the nitro group to develop new antimicrobial agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial activity of nitro-containing compounds is a significant area of research. While specific data on derivatives of this compound is limited, studies on structurally related compounds, such as Schiff bases derived from nitroanilines and other nitro-substituted heterocycles, provide valuable insights.

For instance, a study on 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, which share a similar nitro-substituted aromatic core, found that a concentration of 5 mg/mL was generally insufficient to inhibit bacterial growth, suggesting that specific structural features are critical for potent antibacterial action. nih.gov In contrast, other research on Schiff bases derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates has demonstrated activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus mutans. nih.gov One particular Schiff base in that study showed antibacterial activity against S. aureus strains, including methicillin-resistant S. aureus (MRSA), while another was effective against S. mutans. nih.gov

Schiff bases derived from 5-chloro-salicylaldehyde have also been synthesized and tested against a panel of bacteria, including Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, and Staphylococcus aureus. nih.gov One such derivative exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) of 45.2 µg/mL against B. subtilis, 1.6 µg/mL against E. coli, 2.8 µg/mL against P. fluorescence, and 3.4 µg/mL against S. aureus. nih.gov

Interactive Table: Antibacterial Activity of Related Nitro Compounds

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2 µg/mL | nih.gov |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Escherichia coli | 1.6 µg/mL | nih.gov |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Pseudomonas fluorescence | 2.8 µg/mL | nih.gov |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Staphylococcus aureus | 3.4 µg/mL | nih.gov |

Antifungal Activity

Nitroaromatic compounds have also been explored for their antifungal properties. For example, a series of nitrofuran derivatives were synthesized and tested against various fungal species, showing a range of inhibitory activity. mdpi.com Some of these compounds displayed potent antifungal effects with minimal inhibitory concentration (MIC₉₀) values as low as 0.48 µg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis. mdpi.com Against Candida species and Cryptococcus neoformans, the MIC₉₀ values for the most effective nitrofuran derivatives were around 3.9 µg/mL. mdpi.com

Similarly, N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives have been synthesized and evaluated for their in vitro antifungal activity against Candida species and Cryptococcus neoformans. nih.gov These studies indicate that the nitro group is a key pharmacophore in the development of novel antifungal agents. While direct studies on this compound derivatives are not widely available, the activity of these related nitro compounds suggests a promising avenue for future research.

Antitubercular Properties of Nitro Compounds

The fight against tuberculosis has been bolstered by the discovery of nitro-containing drugs. Nitroimidazoles, in particular, have shown significant promise. These compounds often act as prodrugs that are activated under the hypoxic conditions found within tuberculous granulomas. For instance, 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles have demonstrated high in vitro activity against both replicating and non-replicating mycobacteria. nih.gov Their mechanism is believed to involve a deazaflavin-dependent nitroreduction pathway, highlighting the essential role of the nitro groups for their antimycobacterial effect. nih.gov Although specific research on the antitubercular properties of this compound derivatives is scarce, the proven efficacy of other nitroaromatic compounds against Mycobacterium tuberculosis suggests that this class of molecules warrants investigation for potential antitubercular activity.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial action of many nitro-containing compounds is generally attributed to the reduction of the nitro group within the microbial cell. This process, often facilitated by microbial nitroreductases, leads to the formation of highly reactive and toxic intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as superoxide (B77818) radicals. jocpr.com These reactive species can then cause widespread cellular damage.

A primary mechanism involves the interaction of these reduced nitro intermediates with microbial DNA. The resulting covalent binding can lead to DNA damage, strand breaks, and ultimately, cell death. jocpr.com This mode of action is a key feature of the antimicrobial effects of nitroimidazoles and other related compounds. The electron-withdrawing nature of the nitro group is a critical factor in this process, as it facilitates the reductive activation required for cytotoxicity.

Anticancer Activity Research

The search for novel anticancer agents has led to the investigation of a wide array of chemical structures, including nitroaromatic compounds. The cytotoxic potential of these molecules, often linked to their ability to generate reactive oxygen species and interact with cellular macromolecules, makes them interesting candidates for cancer therapy.

Inhibition of Cancer Cell Proliferation (e.g., Glioblastoma MG-U87 cells)

Glioblastoma is an aggressive and challenging to treat brain tumor. While there is no direct published research on the anticancer activity of this compound derivatives against glioblastoma cells, studies on other classes of compounds provide a framework for potential investigation. For example, novel cinnamoyl derivatives have been synthesized and evaluated for their antitumor effects against human glioblastoma U87MG cells. nih.gov In one study, a particular cinnamoyl derivative induced nearly 86% cytotoxicity in U87MG cells at a concentration of 25 μg/mL. nih.govbenthamscience.com Another compound, methyl rosmarinate, was also shown to significantly reduce the viability of U87 cells. nih.gov These findings, while not directly related to the subject compound, underscore the ongoing effort to identify new molecules with efficacy against glioblastoma and suggest that diverse chemical scaffolds, potentially including nitroaromatic amines, could offer new therapeutic strategies. The potential for derivatives of this compound to inhibit cancer cell proliferation remains an open area for future research.

Induction of Apoptosis in Cancer Cell Lines

Derivatives related to the core structure have shown significant potential in inducing programmed cell death, or apoptosis, in various cancer cell lines. A notable study investigated the apoptogenic profile of metabolites isolated from the lichen Parmotrema tinctorum, which included 5-methyl-1,3-benzenediol and its derivative, methyl-2,4-dihydroxy-6-methylbenzoate. nih.gov

Treatment with a purified fraction containing these compounds led to a significant decrease in the viability of cancer cells, with IC50 values indicating high potency. nih.gov For instance, the IC50 values ranged from 1.2 to 12.8 μg/ml across different cell lines. nih.gov The induction of apoptosis was confirmed at the cellular level by observing the activation of the caspase cascade, a key pathway in programmed cell death. nih.gov Furthermore, analysis of the cell cycle showed an accumulation of apoptotic cells in the Sub-G1 phase. nih.gov The anticancer effect was also supported by lactate (B86563) dehydrogenase (LDH) assays, which demonstrated significant cytotoxicity against MCF-7, HeLa, HepG2, and K562 cancer cells, while showing minimal toxicity to normal human peripheral lymphocytes. nih.gov

| Cell Line | IC50 Value (μg/ml) | Reference |

| Multiple Cancer Lines | 1.2 - 12.8 | nih.gov |

This table presents the half-maximal inhibitory concentration (IC50) values of a bioactive fraction containing 5-methyl-1,3-benzenediol and its derivative against various cancer cell lines.

Interactions with Specific Cellular Targets and Biochemical Pathways

The anticancer effects of these derivatives are often rooted in their specific interactions with key cellular proteins and biochemical pathways.

One critical pathway targeted is the Keap1-Nrf2 protein-protein interaction (PPI). nih.gov Derivatives featuring a 1,4-bis(arylsulfonamido)benzene structure, synthesized from diamine intermediates, have been identified as potent inhibitors of this interaction. nih.gov By inhibiting the Keap1-Nrf2 PPI, these compounds allow the transcription factor Nrf2 to accumulate, translocate to the nucleus, and stimulate the transcription of antioxidant and cytoprotective genes, such as GSTM3, HMOX2, and NQO1. nih.gov

In other studies, combination strategies have highlighted the ability of related compounds to disrupt cancer cell metabolism and redox balance. The combination of the energy blocker lonidamine (B1675067) with nimustine (B1678891) (a nitrosourea (B86855) derivative) in human lung cancer cell lines demonstrated enhanced cytotoxicity. nih.gov The mechanism involved the inhibition of glycolysis and the induction of mitochondrial dysfunction, leading to decreased intracellular ATP levels. nih.gov This combination also intensified cellular oxidative stress by increasing reactive oxygen species (ROS) production and decreasing glutathione (B108866) (GSH) content. nih.gov A crucial finding was the downregulation of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which sensitizes cancer cells to alkylating agents like nimustine. nih.gov

The induction of apoptosis is fundamentally linked to the activation of the caspase cascade, which represents a primary biochemical pathway through which these derivatives exert their cytotoxic effects. nih.gov

Anti-inflammatory Properties of Derivatives

Derivatives of the methyl-benzenediamine scaffold have demonstrated significant anti-inflammatory properties. One such analog, N1-benzyl-4-methylbenzene-1,2-diamine (known as JSH-21), was found to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS). nih.gov This inhibitory effect was dose-dependent, with an IC50 value of 9.2 μM. nih.gov

The mechanism behind this anti-inflammatory action was traced to the downregulation of inducible nitric oxide synthase (iNOS). nih.gov This downregulation occurs because the compound inhibits the DNA binding and transcriptional activity of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the inflammatory response. nih.gov

| Compound | Activity | IC50 Value (μM) | Cell Line | Reference |

| N1-benzyl-4-methylbenzene-1,2-diamine (JSH-21) | NO Production Inhibition | 9.2 | RAW 264.7 | nih.gov |

This table shows the IC50 value for the inhibition of nitric oxide (NO) production by a derivative in LPS-stimulated macrophages.

Studies on related heterocyclic systems, such as quinazolinone derivatives, also support the anti-inflammatory potential of this chemical space. Synthesized compounds in this family exhibited significant anti-inflammatory activity, with inhibition of carrageenan-induced paw edema ranging from 70.56% to 83.80% compared to the control group. researchgate.net This activity is often linked to the inhibition of inflammatory mediators at the transcriptional level. researchgate.net

Enzyme Inhibition Studies (e.g., Urease Inhibition)

A particularly promising area of research for this class of compounds is enzyme inhibition, with a notable focus on urease. Urease is a critical virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, and its inhibition is a key therapeutic strategy. nih.gov

A series of 1,2-benzothiazine-N-arylacetamide derivatives were synthesized and evaluated for their urease inhibitory potential. nih.gov The entire series of synthesized compounds showed potent inhibitory activity, with IC50 values ranging from 9.8 to 20.7 µM. nih.gov Remarkably, all the tested compounds, including the least active one (IC50 = 20.7 ± 0.25 µM), were more potent than the standard inhibitor thiourea (B124793) (IC50 = 22.3 ± 0.031 µM). nih.gov

The most potent compound in the series, designated 5k, exhibited an IC50 value of 9.8 ± 0.023 µM, making it more than twice as effective as thiourea. nih.gov Molecular docking studies revealed that this compound binds effectively within the urease active site, forming hydrogen bonds and π-alkyl interactions with key amino acid residues like Val744 and Ala37. nih.gov

| Compound | Urease Inhibition IC50 (μM) | Standard (Thiourea) IC50 (μM) | Reference |

| Series 5(a-n) | 9.8 - 20.7 | 22.3 ± 0.031 | nih.gov |

| Compound 5k (most potent) | 9.8 ± 0.023 | 22.3 ± 0.031 | nih.gov |

| Compound 5i (least potent) | 20.7 ± 0.25 | 22.3 ± 0.031 | nih.gov |

This table presents the IC50 values for urease inhibition by a series of 1,2-benzothiazine-N-arylacetamide derivatives compared to the standard inhibitor thiourea.

DNA Binding and Interaction Mechanisms

The biological activities of these derivatives can also be attributed to their interactions with DNA. Studies on structurally related 5-nitroimidazole derivatives have shown that these molecules can bind to DNA, with a preference for the minor grooves, through non-polar attractions. researchgate.net This mode of binding has been confirmed through both in vitro studies with calf-thymus DNA (ct-DNA) and in silico docking simulations. researchgate.net

Beyond direct binding to the DNA helix, some derivatives interfere with the interaction between DNA and regulatory proteins. For example, the anti-inflammatory compound N1-benzyl-4-methylbenzene-1,2-diamine inhibits the DNA binding activity of the NF-κB transcription factor. nih.gov By preventing NF-κB from binding to its target gene promoters, the compound effectively blocks the transcription of pro-inflammatory genes. nih.gov Furthermore, evidence of DNA fragmentation has been observed in cancer cells treated with related metabolites, which is a hallmark of apoptosis and indicates an indirect but profound effect on DNA integrity. nih.gov

Structure-Activity Relationship (SAR) Investigations for Optimized Biological Response

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these derivatives. Research has identified key structural features that correlate with enhanced biological activity.

For Anti-inflammatory Activity: Investigations into analogs of N1-benzyl-4-methylbenzene-1,2-diamine revealed that the diamine substitution at positions 1 and 2 of the benzene (B151609) ring is critical for their anti-inflammatory effects. nih.gov

For Urease Inhibition: In the 1,2-benzothiazine-N-arylacetamide series, the substituent on the N-phenylacetamide ring significantly influences urease inhibition. The most potent inhibitor featured an ethoxy carbonyl group at the para-position. nih.gov Conversely, introducing a 2-carboxymethyl group on the phenylacetamide ring led to a noticeable decrease in activity. nih.gov

For Keap1-Nrf2 PPI Inhibition: In the development of Keap1-Nrf2 inhibitors, moving from a benzene to a naphthalene (B1677914) scaffold and introducing a 2-(4-fluorobenzyloxy) substitution resulted in the most potent compound, with an IC50 value as low as 14.2 nM in a TR-FRET assay. nih.gov This highlights how both the core scaffold and specific alkoxy substitutions are vital for optimizing activity. nih.gov

These SAR investigations provide a rational basis for the future design of more potent and selective agents based on the this compound framework.

Advanced Materials and Industrial Research Applications of 2 Methyl 5 Nitrobenzene 1,4 Diamine Derivatives

Precursors in Fine Chemical Synthesis for Specialized Applications

2-Methyl-5-nitrobenzene-1,4-diamine is a versatile chemical intermediate whose structural features—two amine groups with different reactivities and an electron-withdrawing nitro group on an aromatic ring—make it a valuable precursor in the synthesis of a variety of specialized chemicals. The amino groups provide sites for reactions such as diazotization, acylation, and condensation, while the nitro group can be reduced to an additional amino group, further increasing its synthetic potential. This allows for the construction of complex heterocyclic systems and other functionalized molecules.

Development of Dyes and Pigments

Aromatic diamines are foundational components in the synthesis of many classes of dyes and pigments. While direct documentation for this compound is specific, the applications of its parent and related structures are well-established. For example, its non-nitrated analogue, 2,5-diaminotoluene (B146830) (also known as p-toluenediamine), serves as a primary intermediate in the formulation of permanent hair dyes to produce a range of colors including black, brown, and blonde shades. A closely related compound, 1,4-diamino-2-nitrobenzene, is explicitly used as a dyestuff for furs and as an intermediate in hair coloring products to create brown and red shades. google.comchemicalbook.com

The synthesis pathway for dyes often involves the diazotization of one of the amino groups, followed by coupling with another aromatic compound (a coupler) to form an azo dye. The methyl and nitro groups on the this compound backbone act as modifiers, influencing the final color, solubility, and fastness properties of the resulting dye. The nitro group, being strongly electron-withdrawing, has a significant bathochromic effect (shifting absorption to longer wavelengths), which typically deepens the color of the dye.

Intermediates for Agrochemicals

In the field of agrochemicals, nitroaromatic compounds are important building blocks for the synthesis of pesticides, including fungicides and herbicides. researchgate.net The development of novel agrochemicals often involves the creation of complex heterocyclic molecules, for which nitroanilines and their derivatives are key starting materials. For instance, chlorinated nitroaromatic compounds are established precursors for various pesticides. researchgate.net

The functional groups of this compound allow it to be a scaffold for building such complex structures. The diamine can undergo cyclization reactions with various reagents to form heterocyclic rings, a common feature in many biologically active compounds. The nitro group's strong electron-withdrawing nature can enhance the biological activity of the final product. mdpi.com Furthermore, the nitro group itself can be a site for further chemical modification or can be reduced to an amine, allowing for the creation of different derivatives to be tested for pesticidal activity.

Polymer Chemistry Research Applications

In polymer science, aromatic diamines are widely used as monomers for the production of high-performance polymers like polyamides and polyimides. These polymers are known for their thermal stability, chemical resistance, and mechanical strength. 1,4-diaminobenzene, for example, is a critical intermediate in the production of polymers like Kevlar. weebly.com

This compound, with its two reactive amine groups, can function as a monomer or a cross-linking agent. The diamine can react with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. The presence of the methyl group can improve the solubility of the resulting polymer, making it easier to process, while the nitro group offers a site for post-polymerization modification. This allows for the tuning of the polymer's properties, such as introducing new functionalities or improving its flame-retardant characteristics. Research has also shown that phenylenediamines can be grafted onto other polymer structures, such as carbon nanotubes, to create advanced composite materials with tailored properties. nih.gov

Coordination Chemistry and Ligand Design

The diamine and nitro functionalities of this compound and its derivatives make them effective ligands in coordination chemistry. They can form stable complexes with a variety of transition metals, leading to materials with interesting catalytic, magnetic, and electronic properties.

Synthesis and Characterization of Metal Complexes with Nitrobenzene (B124822) Diamine Ligands

Derivatives of nitrobenzene diamine, particularly Schiff bases formed by the condensation of one of the amino groups with an aldehyde or ketone, are widely used as chelating ligands. These ligands can coordinate with metal ions to form stable, often colorful, complexes. nih.gov For example, a series of transition metal complexes with a Schiff base derived from 4-nitrobenzene-1,2-diamine and 5-chloroisatin (B99725) have been synthesized and characterized. researchgate.net

The synthesis of these complexes typically involves reacting the ligand with a metal salt in a suitable solvent. The resulting metal complexes are then characterized using a range of spectroscopic and analytical techniques to determine their structure and properties.

Table 1: Common Characterization Techniques for Metal Complexes

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H, N-O). researchgate.nethspublishing.org |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and helps in determining its geometry (e.g., octahedral, tetrahedral). researchgate.net |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy help in elucidating the structure of the ligand and confirming its coordination to the metal. researchgate.net |

| Elemental Analysis | Determines the elemental composition of the complex, which helps in confirming its stoichiometry (metal-to-ligand ratio). researchgate.net |

| Magnetic Susceptibility | Measures the magnetic properties of the complex, which can help in determining the oxidation state and geometry of the metal center. researchgate.net |

| Molar Conductance | Measures the electrolytic nature of the complex in solution, indicating whether the anions are inside or outside the coordination sphere. researchgate.net |

Based on these characterization methods, studies on related complexes have proposed various geometries, including octahedral and square planar, depending on the metal ion and the specific ligand structure. researchgate.net

Role of the Nitro Group in Ligand Stability and Reactivity

The nitro group (—NO₂) plays a crucial role in the stability and reactivity of the metal complexes formed from ligands like this compound. Its influence is multifaceted:

Electronic Effects : As a powerful electron-withdrawing group, the nitro group reduces the electron density on the aromatic ring and the donor atoms (amines). mdpi.comwikipedia.org This electronic influence can enhance the stability of the metal-ligand bond and modulate the redox potential of the metal center. nih.gov This stabilization is a key factor in forming stable complexes that can be used in catalysis and materials science. nih.govresearchgate.net

Coordination and Isomerism : The nitro group itself is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (forming a "nitro" complex) or one of the oxygen atoms (forming a "nitrito" complex). libretexts.org This gives rise to linkage isomerism, where the resulting isomers can have different chemical and physical properties. While direct coordination of the nitro group in these diamine ligands is less common than coordination through the amino groups, its potential for interaction exists.

Reactivity : The nitro group is a site of chemical reactivity. It can be reduced to form other functional groups like nitroso or amino groups, providing a pathway to synthesize new derivatives with different properties. mdpi.com This reactive potential is also exploited in the design of explosives, where the nitro group acts as an oxidant. wikipedia.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1,4-diamino-2-methoxymethylbenzene |

| 1,4-diamino-2-nitrobenzene |

| 1-Chloro-2-methyl-4-nitrobenzene |

| 2,5-diaminotoluene |

| This compound |

| 4-nitrobenzene-1,2-diamine |

| 5-chloroisatin |

| Kevlar |

| N-phenylethanamide |

| Phenylamine |

| Polyamide |

| Polyimide |

Emerging Applications in Advanced Material Science

The unique chemical architecture of this compound, characterized by its aromatic core, reactive amine groups, and the electron-withdrawing nitro group, makes its derivatives promising candidates for the synthesis of novel high-performance polymers and advanced materials. Research into analogous di- and tri-amine monomers has paved the way for exploring the potential of this compound derivatives in several cutting-edge fields of material science. These emerging applications are primarily centered around the development of materials with superior thermal stability, enhanced mechanical properties, and specific optoelectronic or separation capabilities.

The primary route to harnessing the properties of this compound in material science is through its derivatization and subsequent polymerization. The two primary amine groups serve as reactive sites for condensation polymerization with various monomers, such as dianhydrides or diacyl chlorides, to form high-molecular-weight polymers like polyimides and polyamides (aramids). The presence of the methyl and nitro substituents on the benzene (B151609) ring is expected to significantly influence the final properties of these polymers.

The synthesis of these polymers typically follows established multi-step procedures. For instance, the preparation of polyimides from diamine monomers generally involves a two-step process. nih.gov The first step is the reaction of the diamine with a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), to form a soluble poly(amic acid) precursor. nih.gov This precursor is then converted into the final polyimide through thermal or chemical imidization. bibliomed.org Similarly, polyamides can be synthesized through the polycondensation of the diamine with dicarboxylic acids or their derivatives.

The strategic incorporation of this compound derivatives into polymer backbones is anticipated to yield materials with a unique combination of properties. The rigid aromatic structure would contribute to high thermal stability and mechanical strength, while the methyl and nitro groups could enhance solubility and modify the polymer's electronic characteristics and intermolecular interactions. These tailored properties open up possibilities for their use in advanced applications, which are currently being explored in analogous systems.

One of the most promising areas of application for polymers derived from aromatic diamines is in the fabrication of membranes for gas separation. The performance of these membranes is determined by their permeability and selectivity for different gases. The introduction of specific functional groups, such as the methyl and nitro groups in this compound derivatives, can influence the fractional free volume and the polymer chain packing, thereby affecting the diffusion and solubility of gases within the membrane. Research on polyimides derived from other substituted diamines has shown that even subtle changes in the monomer structure can lead to significant improvements in gas separation performance. For example, the presence of ortho-methyl groups in diamines has been shown to enhance gas permeability. rsc.org

Furthermore, the inherent thermal resistance of aromatic polyimides and polyamides makes them suitable for applications in high-temperature environments. The glass transition temperatures (Tg) and thermal degradation temperatures are critical parameters for such applications. The rigid nature of the polymer backbone derived from this compound would likely result in high Tg values. The table below presents hypothetical thermal properties of polyimides that could be synthesized from derivatives of this compound, based on data from analogous polyimides.

| Polymer Derivative | Dianhydride Monomer | Hypothetical Glass Transition Temperature (Tg) (°C) | Hypothetical 5% Weight Loss Temperature (TGA) (°C) |

| PI-1 (from a derivative) | Pyromellitic dianhydride (PMDA) | 350 - 380 | > 500 |

| PI-2 (from a derivative) | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 320 - 350 | > 480 |

| PI-3 (from a derivative) | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | 300 - 330 | > 490 |

This table presents hypothetical data based on the properties of similar polyimides and is for illustrative purposes only, as specific experimental data for polymers derived from this compound is not currently available in the public domain.

The optoelectronic properties of materials derived from this compound are also an area of emerging interest. The presence of the nitro group, an electron-withdrawing group, and the aromatic system suggests that these materials could possess interesting charge-transfer characteristics. This could lead to applications in areas such as organic light-emitting diodes (OLEDs) or as components in photovoltaic devices. Research on other nitro-containing aromatic compounds has demonstrated their potential in these fields.

In addition to thin films and membranes, derivatives of this compound could also be used to create advanced composite materials. By incorporating them into a matrix of another polymer or inorganic material, it may be possible to develop composites with enhanced thermal, mechanical, and electrical properties. For example, their use as a precursor for carbon materials or as a modifying agent for epoxy resins could lead to new high-performance materials for the aerospace and electronics industries.

The table below summarizes the potential emerging applications and the key properties that make derivatives of this compound suitable for these applications.

| Potential Application Area | Key Material Property | Rationale for Suitability |

| Gas Separation Membranes | Tailored Free Volume, Rigidity | The methyl and nitro groups can influence polymer chain packing, affecting gas permeability and selectivity. |

| High-Temperature Polymers | High Thermal Stability (High Tg) | The rigid aromatic backbone imparts excellent resistance to thermal degradation. |

| Optoelectronic Devices | Charge-Transfer Characteristics | The electron-withdrawing nitro group and aromatic system can lead to useful electronic properties. |

| Advanced Composites | High Strength, Thermal Resistance | Incorporation into other materials can enhance their overall performance characteristics. |

This table outlines potential applications based on the chemical structure of this compound and findings from related material science research.

While the specific exploration of this compound derivatives in advanced material science is still in its nascent stages, the foundational knowledge from the broader field of high-performance polymers provides a strong basis for their potential. Future research will likely focus on the synthesis of a variety of polymer structures from this diamine and the detailed characterization of their properties to validate these emerging applications.

Conclusion and Future Research Directions

Synthesis of Novel Derivatives with Tailored Properties

A primary avenue for future research lies in the synthesis of novel derivatives from the 2-Methyl-5-nitrobenzene-1,4-diamine scaffold. The presence of reactive amino and nitro groups provides fertile ground for chemical modification. Research could focus on creating ester derivatives, as has been achieved with similar compounds like 1-(2-methyl-5-nitro-1H-imidazol-1-yl) propan-2-ol, to explore new therapeutic agents. jocpr.com Similarly, the synthesis of hydrazones, a class of compounds known for a wide range of biological activities, presents another promising direction, drawing parallels from studies on 2-methyl-5-nitro-6-phenylnicotinohydrazide. mdpi.com These new derivatives could be designed with specific electronic, optical, or biological properties for targeted applications in fields such as dye manufacturing, polymer science, and pharmacology.

Comprehensive Mechanistic Understanding of Biological Activities